molecular formula C15H26N2O2 B5373646 1-acetyl-N-cycloheptyl-4-piperidinecarboxamide

1-acetyl-N-cycloheptyl-4-piperidinecarboxamide

Cat. No. B5373646
M. Wt: 266.38 g/mol
InChI Key: KUKWXCZWRSAIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-cycloheptyl-4-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-acetyl-N-cycloheptyl-4-piperidinecarboxamide is not fully understood. However, it has been proposed that the compound acts as an agonist for certain receptors in the brain, leading to the modulation of neurotransmitter release. This, in turn, affects various physiological processes, including pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to have analgesic properties, making it a potential candidate for the development of pain medications. It has also been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of mood disorders. Additionally, this compound has been shown to improve cognitive function in animal models, making it a potential candidate for the development of cognitive enhancers.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-N-cycloheptyl-4-piperidinecarboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for researchers in various fields. However, there are also some limitations to its use. For example, the mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound may have off-target effects, which can complicate data analysis.

Future Directions

There are several future directions for the study of 1-acetyl-N-cycloheptyl-4-piperidinecarboxamide. One area of interest is the development of more selective compounds that target specific receptors in the brain. This could help to reduce off-target effects and improve the specificity of the compound. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and pharmacokinetics of the compound. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 1-acetyl-N-cycloheptyl-4-piperidinecarboxamide involves the reaction of cycloheptanone with piperidine and acetic anhydride. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

1-acetyl-N-cycloheptyl-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

properties

IUPAC Name

1-acetyl-N-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-12(18)17-10-8-13(9-11-17)15(19)16-14-6-4-2-3-5-7-14/h13-14H,2-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWXCZWRSAIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.